molecular formula C21H22N4OS B2678919 1-(2-((1H-indol-3-yl)thio)ethyl)-3-(1-ethyl-1H-indol-3-yl)urea CAS No. 941951-47-9

1-(2-((1H-indol-3-yl)thio)ethyl)-3-(1-ethyl-1H-indol-3-yl)urea

Cat. No.: B2678919
CAS No.: 941951-47-9
M. Wt: 378.49
InChI Key: CYTWGFOVOUSEMX-UHFFFAOYSA-N
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Description

1-(2-((1H-indol-3-yl)thio)ethyl)-3-(1-ethyl-1H-indol-3-yl)urea is a synthetic organic compound that features two indole groups connected via a thioether linkage to a urea moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 1H-indole-3-thiol and 1-ethyl-1H-indole-3-carboxylic acid.

    Formation of Thioether Linkage: The 1H-indole-3-thiol is reacted with an appropriate alkylating agent to form the thioether linkage.

    Urea Formation: The intermediate is then treated with a suitable isocyanate to form the urea linkage.

Industrial Production Methods:

Types of Reactions:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The urea moiety can be reduced to an amine under strong reducing conditions, such as with lithium aluminum hydride.

    Substitution: The indole rings can undergo electrophilic substitution reactions, particularly at the 3-position, with reagents like halogens or nitro compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine), nitro compounds.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted indoles.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules in synthetic organic chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its indole structure, which is common in many natural products.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-((1H-indol-3-yl)thio)ethyl)-3-(1-ethyl-1H-indol-3-yl)urea is not fully understood, but it is believed to interact with various molecular targets due to its indole moieties. Indoles are known to bind to proteins, enzymes, and receptors, influencing biological pathways such as signal transduction and gene expression.

Comparison with Similar Compounds

    1-(2-(1H-indol-3-yl)ethyl)-3-(1H-indol-3-yl)urea: Lacks the thioether linkage, potentially altering its biological activity.

    1-(2-((1H-indol-3-yl)thio)ethyl)-3-(1H-indol-3-yl)urea: Similar structure but without the ethyl group on the second indole, which may affect its binding affinity and specificity.

Uniqueness: 1-(2-((1H-indol-3-yl)thio)ethyl)-3-(1-ethyl-1H-indol-3-yl)urea is unique due to its specific combination of indole, thioether, and urea functionalities, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

1-(1-ethylindol-3-yl)-3-[2-(1H-indol-3-ylsulfanyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS/c1-2-25-14-18(15-7-4-6-10-19(15)25)24-21(26)22-11-12-27-20-13-23-17-9-5-3-8-16(17)20/h3-10,13-14,23H,2,11-12H2,1H3,(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTWGFOVOUSEMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NCCSC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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